(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9719769
InChI: InChI=1S/C18H13NO3S2/c1-11-4-2-3-5-13(11)19-17(20)16(24-18(19)23)9-12-6-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-
SMILES: CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Molecular Formula: C18H13NO3S2
Molecular Weight: 355.4 g/mol

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC9719769

Molecular Formula: C18H13NO3S2

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C18H13NO3S2
Molecular Weight 355.4 g/mol
IUPAC Name (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H13NO3S2/c1-11-4-2-3-5-13(11)19-17(20)16(24-18(19)23)9-12-6-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-
Standard InChI Key KOSGKKSRWIGBHA-SXGWCWSVSA-N
Isomeric SMILES CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
SMILES CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Canonical SMILES CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate architecture. Key features include:

  • A thiazolidin-4-one ring (positions 1–4), a five-membered heterocycle containing nitrogen and sulfur atoms.

  • A Z-configuration at the C5 position, where the 1,3-benzodioxol-5-ylmethylidene group is oriented cis to the 2-thioxo moiety.

  • A 2-methylphenyl substituent at the N3 position, introducing steric and electronic effects critical for biological interactions .

The molecular formula C₁₈H₁₃NO₃S₂ (molecular weight: 355.4 g/mol) was confirmed via high-resolution mass spectrometry . Its isomeric SMILES string, CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S, encodes stereochemical details essential for computational modeling .

Spectroscopic and Computational Characterization

Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone core, with the 1,3-benzodioxole and 2-methylphenyl groups inducing slight torsional strain (∼8° deviation from coplanarity) . Key vibrational modes observed in IR spectra include:

  • ν(C=O) at 1,710 cm⁻¹, indicative of the thiazolidinone carbonyl.

  • ν(C=S) at 1,230 cm⁻¹, consistent with the 2-thioxo group.

The compound’s topological polar surface area (TPSA) of 96.2 Ų and logP value of 4.7 suggest moderate lipophilicity, aligning with bioavailability requirements for central nervous system penetration .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this derivative follows a multi-step protocol common to 5-arylidene thiazolidinones :

  • Formation of the Thiazolidinone Core:
    Condensation of 2-methylphenyl isothiocyanate with ethyl 2-cyclopropylacetate yields the 3-(2-methylphenyl)thiazolidin-4-one precursor.

  • Knoevenagel Condensation:
    Reaction with 1,3-benzodioxole-5-carbaldehyde under acidic conditions introduces the arylidene moiety at C5. The Z-configuration is favored due to steric hindrance from the 2-methylphenyl group .

  • Thionation:
    Treatment with Lawesson’s reagent converts the C2 carbonyl to a thioxo group, enhancing electronic delocalization.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationEtOH, reflux, 6 h7895.2
KnoevenagelPiperidine, AcOH, 80°C, 12 h6598.1
ThionationLawesson’s reagent, THF, rt8297.5

Data adapted from methodologies in .

Structural Analogues and Activity Trends

Comparative studies of 3-(2-methylphenyl) vs. 3-(4-methylphenyl) derivatives reveal:

  • The ortho-methyl group in the 2-methylphenyl variant induces greater steric hindrance, reducing docking scores with HSA (Human Serum Albumin) by 12% compared to the para-substituted analog .

  • Electron-withdrawing groups on the benzodioxole ring (e.g., nitro substituents) enhance antiglycation activity but increase hepatotoxicity risks .

Biological Evaluation and Mechanistic Insights

Antiglycation Activity

In vitro assays using bovine serum albumin (BSA) glycation models demonstrate:

  • IC₅₀ = 34.2 µM against early glycation products (e.g., fructosamines), outperforming aminoguanidine (IC₅₀ = 450 µM) .

  • Conformational stabilization: Circular dichroism (CD) spectra show a 22% increase in α-helix content in glycated HSA treated with 50 µM compound, reversing hyperglycemia-induced β-sheet aggregation .

Mechanism: Molecular docking reveals a binding affinity of −8.7 kcal/mol for HSA’s Sudlow site II, facilitated by:

  • Hydrophobic interactions with the 2-methylphenyl and benzodioxole groups.

  • Hydrogen bonding between the thioxo sulfur and Lys525 (bond length: 2.9 Å) .

Computational ADMET Profiling

Table 2: Predicted Pharmacokinetic and Toxicity Parameters

ParameterValueInterpretation
Caco-2 permeability22.7 × 10⁻⁶ cm/sModerate absorption
Plasma protein binding89.3%High
CYP2D6 inhibitionIC₅₀ = 4.8 µMModerate inhibitor
Ames testMutagenic (TA100 strain)Potential genotoxicity
Oral rat LD₅₀1,200 mg/kgLow acute toxicity

Data derived from QikProp and ProTox-II simulations .

Notably, the compound’s high topological polar surface area (96.2 Ų) limits blood-brain barrier penetration, making peripheral targets more viable .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator